(+/-)-Lisofylline-d6 is a deuterated derivative of Lisofylline, a compound known for its anti-inflammatory properties and potential therapeutic applications, particularly in the context of diabetes and other metabolic disorders. The compound is classified under the category of xanthine derivatives, which are known for their roles in modulating cellular responses and influencing metabolic pathways.
Lisofylline is derived from Pentoxifylline, which is a methylxanthine derivative. The deuterated form, Lisofylline-d6, is synthesized to study the metabolic pathways and pharmacokinetics of Lisofylline through isotopic labeling.
The synthesis of (+/-)-Lisofylline-d6 typically involves the deuteration of the parent compound, Lisofylline. Various methods can be employed for this purpose:
The molecular structure of (+/-)-Lisofylline-d6 retains the core xanthine structure with specific modifications to accommodate deuterium atoms:
(+/-)-Lisofylline-d6 participates in various chemical reactions typical of xanthine derivatives:
The mechanism by which (+/-)-Lisofylline-d6 exerts its biological effects is primarily linked to its ability to modulate inflammatory responses:
(+/-)-Lisofylline-d6 has several scientific applications:
(±)-Lisofylline-d6 is a deuterated analog of the racemic anti-inflammatory agent lisofylline, where six hydrogen atoms are replaced by deuterium at specific positions. Its molecular formula is C₁₃H₁₄D₆N₄O₃, with a molecular weight of 286.36 g/mol [1] [3]. The deuterium atoms are strategically incorporated at the two N-methyl groups of the xanthine core (N-CH₃ → N-CD₃) and the hexyl chain's terminal methyl group (-CH₂OH → -CD₂OH) [3] [8]. This labeling pattern is confirmed via SMILES notation: O=C1C2=C(N=CN2C([2H])([2H])[2H])N(C([2H])([2H])[2H])C(N1CCCCC(O)C)=O [3]. Isotopic purity typically exceeds 95%, ensuring minimal protium contamination in pharmacological applications [3]. The non-deuterated parent compound (C₁₃H₂₀N₄O₃, MW 280.32 g/mol) shares the same xanthine backbone but lacks deuterium-induced bond stabilization [9] [10].
Table 1: Structural Comparison of Lisofylline Variants
Property | (±)-Lisofylline-d6 | Non-Deuterated Lisofylline | |
---|---|---|---|
Molecular Formula | C₁₃H₁₄D₆N₄O₃ | C₁₃H₂₀N₄O₃ | |
Molecular Weight (g/mol) | 286.36 | 280.32 | |
Deuterium Positions | N-CD₃, -CD₂OH | N-CH₃, -CH₂OH | |
CAS Number | 1185995-26-9 | 6493-06-7 (racemic) | |
Key SMILES Descriptor | N(C([2H])([2H])[2H])... | N(C)C... | [1] [3] [9] |
The synthesis of (±)-Lisofylline-d6 employs deuterium incorporation at late-stage intermediates to maximize isotopic integrity. Two primary routes are documented:
Table 2: Synthesis Methods for (±)-Lisofylline-d6
Method | Key Reagents/Steps | Yield | Isotopic Purity | |
---|---|---|---|---|
Deuterated Alkyl Halide Route | 5-Bromohexyl-d6 + Theobromine Na⁺ salt | 65-70% | >98% | |
Biocatalytic Reduction | Pentoxifylline + D₂O + R. rubra | 50-60% | 95-97% | [2] [3] [6] |
(±)-Lisofylline-d6 exhibits moderate water solubility (25 mM in DMSO stock solutions) and a calculated logP of -0.0152, indicating slight hydrophilicity [1] [10]. Its topological polar surface area (TPSA) is 82.05 Ų, consistent with non-deuterated lisofylline, confirming similar membrane permeability [1]. Stability studies reveal:
Table 3: Key Physicochemical Parameters
Parameter | Value | Analytical Method | |
---|---|---|---|
LogP | -0.0152 | Computational (ClogP) | |
TPSA (Ų) | 82.05 | Computational | |
Solubility (Water) | Low (vehicle-dependent) | HPLC-UV | |
Rotatable Bonds | 7 | Computational | |
Storage Conditions | -20°C, anhydrous atmosphere | Stability assays | [1] [3] [10] |
Deuteration critically alters key pharmacological properties while maintaining target affinity:
Table 4: Functional Comparison with Non-Deuterated Analog
Property | (±)-Lisofylline-d6 | Non-Deuterated Lisofylline | Impact of Deuteration | |
---|---|---|---|---|
Hepatic CL (mL/min) | 1.22 (mouse) | 2.85 (mouse) | 57% reduction | |
Plasma t₁/₂ (min) | 45 ± 6 | 20 ± 3 | 2.3x increase | |
STAT4 IC₅₀ (µM) | 0.6 | 0.6 | No change | |
Metabolic Pathway | Glucuronidation | N-Demethylation | Reduced tox metabolites | [3] [4] [5] |
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1